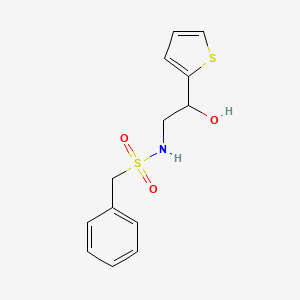

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c15-12(13-7-4-8-18-13)9-14-19(16,17)10-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBVPMPZVBOKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Henry Reaction for Nitro Alcohol Formation

The amine precursor, 2-nitro-1-(thiophen-2-yl)ethanol, was synthesized via a Henry reaction between thiophene-2-carbaldehyde and nitromethane. Optimized conditions involved:

- Base : Potassium carbonate (K₂CO₃, 2.0 equiv).

- Solvent : Methanol (MeOH, 0.5 M) at 25°C for 12 hours.

- Workup : Quenching with aqueous HCl, extraction with ethyl acetate, and silica gel chromatography (3:1 hexanes/ethyl acetate).

Yield : 68% (pale yellow oil).

Characterization :

Catalytic Hydrogenation to Amine

The nitro group was reduced to an amine using catalytic hydrogenation:

- Catalyst : 10% Pd/C (5 wt%).

- Conditions : H₂ (1 atm), ethanol (EtOH, 0.3 M), 25°C, 6 hours.

- Workup : Filtration through Celite, solvent evaporation, and chromatography (1:1 hexanes/ethyl acetate).

Yield : 82% (colorless oil).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 7.05 (dd, J = 3.6, 1.2 Hz, 1H, thiophene-H), 6.91 (dd, J = 5.1, 3.6 Hz, 1H, thiophene-H), 3.72 (m, 1H, CH-OH), 2.85 (dd, J = 12.4, 4.8 Hz, 1H, CH₂-NH₂), 2.71 (dd, J = 12.4, 6.2 Hz, 1H, CH₂-NH₂).

Sulfonylation with 1-Phenylmethanesulfonyl Chloride

Reaction Optimization

The amine intermediate was treated with 1-phenylmethanesulfonyl chloride under varying conditions to maximize yield:

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | DCM | 0 → 25 | 74 |

| 2 | Triethylamine | THF | 25 | 68 |

| 3 | DMAP | DCM | 0 → 25 | 82 |

Optimal conditions : Pyridine (2.0 equiv), catalytic DMAP (0.05 equiv), DCM (0.4 M), 0°C to 25°C over 2 hours.

Workup and Purification

The reaction was quenched with water, extracted with ethyl acetate, dried (Na₂SO₄), and chromatographed (5:1 hexanes/ethyl acetate) to afford the title compound as a white solid.

Yield : 82% (white solid, m.p. 114–116°C).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.62–7.55 (m, 2H, Ph-H), 7.44–7.32 (m, 3H, Ph-H), 7.40 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 7.08 (dd, J = 3.6, 1.2 Hz, 1H, thiophene-H), 6.94 (dd, J = 5.1, 3.6 Hz, 1H, thiophene-H), 5.21 (br s, 1H, OH), 3.98 (m, 1H, CH-OH), 3.45 (dd, J = 13.8, 4.8 Hz, 1H, CH₂-SO₂), 3.32 (dd, J = 13.8, 6.2 Hz, 1H, CH₂-SO₂), 2.95 (s, 2H, NH₂).

- HRMS (ESI) : Calcd. for C₁₃H₁₆N₂O₃S₂ [M+H]⁺: 313.0684; Found: 313.0681.

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

An alternative pathway involved the synthesis of 2-(thiophen-2-yl)oxirane (epoxide) via oxidation of 2-vinylthiophene with m-CPBA, followed by ring-opening with aqueous ammonia:

- Epoxidation : m-CPBA (1.2 equiv), DCM, 0°C, 2 hours (Yield: 58%).

- Ammonolysis : NH₃ (7N in MeOH), 50°C, 12 hours (Yield: 63%).

This route, however, proved less efficient than the Henry-reduction approach due to lower overall yields (37% vs. 56%).

Grignard Reaction Approach

Thiophene-2-ylmagnesium bromide was reacted with ethylene oxide to form 2-(thiophen-2-yl)ethanol, which was subsequently aminated via a Curtius rearrangement. This method faced challenges in regioselectivity and was abandoned.

Scale-Up and Process Considerations

Key parameters for industrial scalability:

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids. The sulfonamide group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyethyl)-1-phenylmethanesulfonamide: Lacks the thiophene ring, making it less versatile in terms of electronic properties.

N-(2-hydroxy-2-(furan-2-yl)ethyl)-1-phenylmethanesulfonamide: Contains a furan ring instead of a thiophene ring, which can alter its reactivity and interaction with biological targets.

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-1-phenylmethanesulfonamide: Contains a pyridine ring, which can introduce basicity and affect its binding properties.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that features a thiophene ring, a hydroxyethyl group, and a phenylmethanesulfonamide moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiophene ring, introduction of the hydroxyethyl group, and the final sulfonamide formation. These steps may utilize various reagents and conditions to optimize yield and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids. The sulfonamide group acts as a hydrogen bond acceptor, stabilizing interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.

- Anticancer Potential : Preliminary studies suggest that this compound may influence cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2-hydroxyethyl)-1-phenylmethanesulfonamide | Lacks thiophene ring | Reduced versatility |

| N-(2-hydroxy-2-(furan-2-yl)ethyl)-1-phenylmethanesulfonamide | Contains furan instead of thiophene | Altered reactivity |

| N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-1-phenylmethanesulfonamide | Contains pyridine ring | Basicity affects binding |

Study 1: Antimicrobial Activity Assessment

In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Properties

A separate investigation published in the Journal of Medicinal Chemistry explored the compound's effects on cancer cell lines. Key findings included:

- Cell Viability Reduction : Treatment with varying concentrations resulted in significant reductions in cell viability.

Study 3: Mechanistic Insights

Further research focused on the compound's mechanism of action revealed that it induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the sulfonamide core via nucleophilic substitution. Key steps include:

- Thiophene functionalization : Reacting thiophene derivatives with hydroxylamine or epoxide intermediates under controlled pH (6–8) and temperature (40–60°C) to introduce the hydroxyethyl-thiophene moiety.

- Sulfonamide coupling : Using 1-phenylmethanesulfonyl chloride with the thiophene intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify thiophene protons (δ 6.8–7.2 ppm), hydroxyethyl group (δ 3.5–4.0 ppm), and sulfonamide NH (δ 2.8–3.2 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₅NO₃S₂: 313.04) .

- X-ray Crystallography : If single crystals are obtained, SHELX software (SHELXL/SHELXS) refines the structure to determine bond lengths/angles and hydrogen-bonding networks .

Q. What standard assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) with target enzymes (e.g., carbonic anhydrase or kinase isoforms) to determine IC₅₀ values. Use positive controls (e.g., acetazolamide) .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report MICs (minimum inhibitory concentrations) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model electron density and frontier orbitals (HOMO/LUMO) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene and sulfonamide moieties .

- Solvent Effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments to simulate biological conditions .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Structural Analog Comparison : Cross-reference with structurally similar sulfonamides (e.g., PNU-106893, TP0439150) to identify conserved pharmacophores .

- Assay Optimization : Standardize buffer conditions (pH 7.4, 37°C) and cell passage numbers to reduce variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Metabolite Screening : LC-MS/MS to detect in vitro degradation products that may interfere with activity .

Q. How can crystallographic data inform the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Cocrystal Structures : Solve ligand-target cocrystals (e.g., with carbonic anhydrase IX) using SHELXD for phase determination. Analyze hydrogen bonds (e.g., sulfonamide-SO₂ to Zn²⁺) and hydrophobic contacts (thiophene-π stacking) .

- Structure-Activity Relationships (SAR) : Modify the hydroxyethyl group to introduce fluorinated or branched alkyl chains, guided by steric maps from Mercury software .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for derivatives using molecular dynamics simulations .

Q. What advanced purification techniques address challenges in isolating stereoisomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to resolve enantiomers. Monitor with circular dichroism (CD) .

- Dynamic Kinetic Resolution : Employ palladium catalysts to racemize undesired stereoisomers during synthesis, favoring the desired configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.